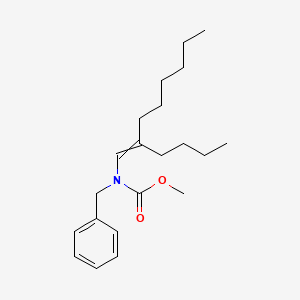
Methyl benzyl(2-butyloct-1-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl benzyl(2-butyloct-1-en-1-yl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structure, which includes a benzyl group, a butyloctenyl chain, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzyl(2-butyloct-1-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate product.
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method offers high purity products through simple filtration.
Industrial Production Methods
Industrial production of carbamates often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, environmentally friendly methods, such as the use of nonmetallic regenerable reagents and CO2 capture agents, are being explored to minimize the environmental impact of carbamate synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl benzyl(2-butyloct-1-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Methyl benzyl(2-butyloct-1-en-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of methyl benzyl(2-butyloct-1-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate with a single methyl group.
Benzyl carbamate: Contains a benzyl group but lacks the butyloctenyl chain.
Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl benzyl(2-butyloct-1-en-1-yl)carbamate is unique due to its combination of a benzyl group, a butyloctenyl chain, and a carbamate functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other carbamates.
Propriétés
Numéro CAS |
867157-01-5 |
|---|---|
Formule moléculaire |
C21H33NO2 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
methyl N-benzyl-N-(2-butyloct-1-enyl)carbamate |
InChI |
InChI=1S/C21H33NO2/c1-4-6-8-10-14-19(13-7-5-2)17-22(21(23)24-3)18-20-15-11-9-12-16-20/h9,11-12,15-17H,4-8,10,13-14,18H2,1-3H3 |
Clé InChI |
GAVZSWALXANEKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CN(CC1=CC=CC=C1)C(=O)OC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


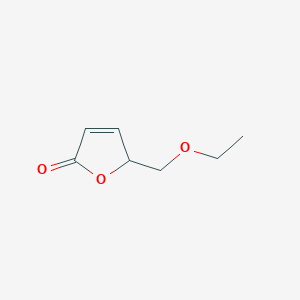
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
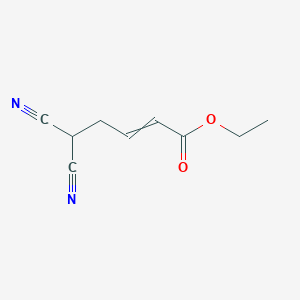
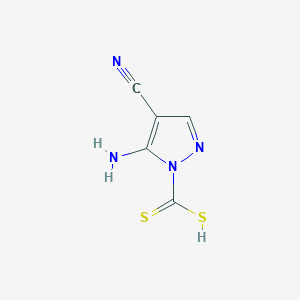

![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
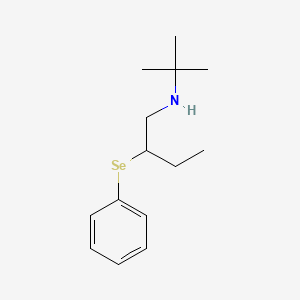

![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)

![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)

